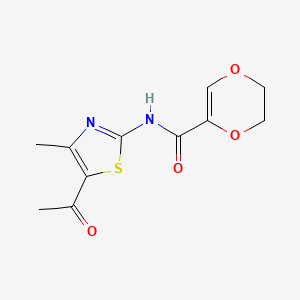
N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target-directed ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .
Synthesis Analysis
The synthesis of a total of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives has been reported . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
All the synthesized compounds were subjected to chemical characterization (NMR, FTIR and elemental analysis) . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Chemical Reactions Analysis
The synthesized compounds were tested for biological activities such as antioxidant, antibacterial, antifungal and α-glucosidase . The anti-oxidant properties of compound 3h (IC 50 ± SEM = 141.9 ± 1.12 µg/mL) were found maximum in comparison to the rest of the derivatives .Aplicaciones Científicas De Investigación
Antioxidant Properties
The compound exhibits antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative harm . Further studies could explore its potential as a natural antioxidant or as an ingredient in functional foods or supplements.
Antibacterial Activity
Several derivatives of this compound have demonstrated significant antibacterial properties. Notably, compounds 3d and 3h exhibit strong inhibition against bacterial growth. These findings suggest that further exploration of their mechanism of action and potential clinical applications is warranted .
Antifungal Properties
Compound 3a has shown remarkable fungicidal activity, with a zone of inhibition up to 24 mm. This efficacy rivals that of the positive control (Terbinafine), a well-known antifungal agent. Investigating its mode of action and potential applications in treating fungal infections could be valuable .
α-Glucosidase Inhibition
Enzyme inhibition is crucial in managing conditions like diabetes. Compound 3h exhibits the highest α-glucosidase inhibition activity, followed by 3c. These findings suggest that derivatives of this compound could be explored as potential lead molecules for developing antidiabetic drugs .
Multi-Target Ligands
Molecular docking studies indicate that most derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide are multi-target ligands. Their ability to interact with multiple biological targets makes them promising candidates for designing drugs that address specific diseases .
Mecanismo De Acción
Target of Action
The compound N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, is a multi-target-directed ligand
Mode of Action
It is known that the compound interacts with its targets to exert various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-target-directed nature
Result of Action
The compound exhibits various biological activities. It has been found to have significant antioxidant properties, with compound 3h showing the maximum antioxidant activity . It also exhibits antibacterial activity, with compounds 3d and 3h identified as significant bacterial inhibitors . Furthermore, compound 3a has shown significant fungicidal activity . In terms of α-glucosidase inhibitory activity, compound 3h showed the highest enzyme inhibition activity, followed by compound 3c .
Direcciones Futuras
The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests potential future directions in the development of new drugs and biologically active agents.
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-6-9(7(2)14)18-11(12-6)13-10(15)8-5-16-3-4-17-8/h5H,3-4H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPWIDNVMROQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=COCCO2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

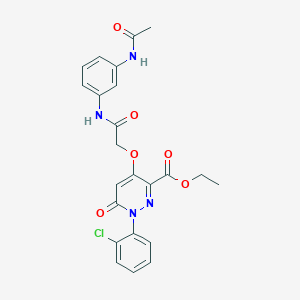

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)

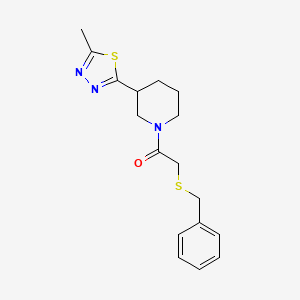
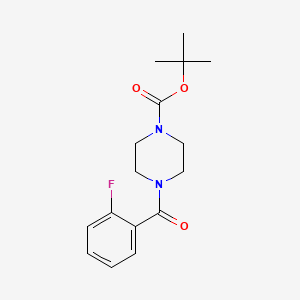

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2799261.png)

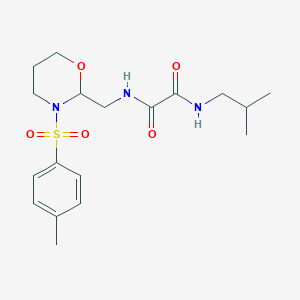

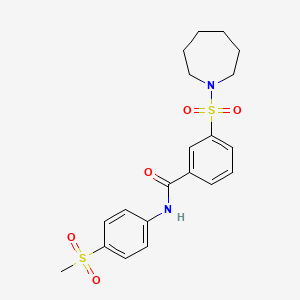
![(3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2799267.png)
